[6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl
Beschreibung
This compound features a pyridazine core substituted with a 4-methylpiperazinyl group at the 6-position and a methanamine group at the 3-position, forming a dihydrochloride salt. Its molecular formula is C₁₀H₁₈Cl₂N₆ (assuming the 2HCl salt), with a molecular weight of 293.21 g/mol. The dihydrochloride salt enhances solubility, making it suitable for pharmaceutical applications, particularly in kinase inhibition or receptor modulation .
Eigenschaften
IUPAC Name |
[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5.2ClH/c1-14-4-6-15(7-5-14)10-3-2-9(8-11)12-13-10;;/h2-3H,4-8,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZARALUEWYMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl typically involves the reaction of 4-methylpiperazine with pyridazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridazine compounds. These products can be further utilized in various chemical and biological applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is used as a ligand in receptor binding studies. It helps in understanding the interaction between receptors and ligands, which is crucial for the development of new therapeutic agents .
Medicine
In medicine, [6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl is investigated for its potential therapeutic properties. It is studied for its role in modulating biological pathways and its potential use in treating various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of [6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, which are exploited for therapeutic purposes .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Pyridazine/Pyridine Cores
Key Differences :
Analogues with Piperazine/Phenyl Substituents
Key Differences :
- Aromatic vs. Aliphatic Cores : The phenyl and cyclopentyl cores in these analogues may alter membrane permeability and target selectivity compared to the pyridazine-based target compound .
- Chlorine Substituent : The chloro group in could enhance electrophilic interactions but may introduce metabolic liabilities .
Research Findings and Pharmacological Implications
- Target Compound: Likely exhibits enhanced solubility and bioavailability due to the 2HCl salt, making it advantageous for oral administration .
- Trifluoromethyl Analogue () : The CF₃ group may improve CNS penetration but could reduce solubility compared to the target compound .
- Piperazine-Phenyl Derivatives () : These compounds might prioritize interactions with hydrophobic binding pockets, differing from the pyridazine-based compound’s electronic profile .
Biologische Aktivität
The compound [6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2HCl (CAS No. 2250243-21-9) is a pyridazine derivative that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Chemical Formula | C11H18N4 |
| Molecular Weight | 206.29 g/mol |
| IUPAC Name | [6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine;2HCl |
| Appearance | Powder |
| Storage Conditions | Sealed, dry, 2-8°C |
Synthesis
The synthesis of [6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine involves multiple steps, typically starting from commercially available piperazine derivatives. The synthetic route often includes the formation of the pyridazine ring followed by the introduction of the methylpiperazine moiety.
Antitumor Activity
Recent studies have indicated that compounds containing similar structural motifs exhibit significant antitumor activity. For example, related piperazine derivatives have shown potent inhibition against various cancer cell lines, including:
- IC50 Values : Compounds with similar structures have demonstrated IC50 values in the nanomolar range against specific targets such as PLK4 and FGFR1 .
Antiviral and Antimicrobial Effects
Research has also explored the antiviral properties of piperazine derivatives. A study on related compounds showed moderate protection against viruses like HIV-1 and HSV-1, suggesting that [6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine may possess similar antiviral activities .
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance, inhibition of kinases such as FGFR1 has been linked to reduced tumor growth in various cancer models .
Case Studies
- In Vitro Studies : In vitro assays using cell lines such as HCT116 (colon cancer) demonstrated that compounds similar to [6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine significantly inhibited cell proliferation with IC50 values ranging from 0.64 μM to lower .
- Animal Models : In vivo studies have shown that these compounds can effectively reduce tumor size in xenograft models, indicating their potential for clinical application in cancer therapy.
Safety Profile
The compound is classified with a signal word "Danger" due to its potential hazards, including skin and eye irritation (H314). Precautionary measures are recommended during handling to avoid exposure.
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing [6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine dihydrochloride, and how can purity be optimized? A: A common method involves refluxing 1-amino-4-methylpiperazine with a pyridazine precursor in a polar aprotic solvent (e.g., DMF) for 12–24 hours, followed by HCl salt formation. Purification typically employs column chromatography (chloroform:methanol, 3:1 v/v) and crystallization from diethyl ether . Purity (>95%) is confirmed via HPLC (C18 column, aqueous/organic mobile phase) .
Advanced Synthesis Strategies
Q: How can computational tools like AI-driven retrosynthesis aid in designing novel synthetic pathways for this compound? A: AI platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to predict one-step routes. For example, coupling 4-methylpiperazine with a halogenated pyridazine intermediate via nucleophilic substitution could be optimized using predictive scoring of precursor feasibility and reaction plausibility thresholds (min. 0.01) .
Structural Characterization
Q: What analytical techniques are critical for confirming the structure of this compound and its intermediates? A: Key methods include:
- NMR : H/C NMR to verify methylpiperazine substitution patterns and pyridazine ring proton environments (e.g., δ 2.3–3.1 ppm for N-methyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] expected for CHNCl) .
- XRD : Single-crystal diffraction to resolve dihydrochloride salt formation and hydrogen-bonding networks .
Stability and Degradation Analysis
Q: How can researchers assess the thermal stability and hydrolytic degradation pathways of this compound? A: Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures (e.g., >150°C for hydrochloride salts). Hydrolytic stability under acidic/basic conditions (e.g., pH 1–13 buffers at 37°C) is monitored via LC-MS to identify degradation byproducts (e.g., piperazine ring cleavage or pyridazine oxidation) .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating the bioactivity of this compound as a potential kinase inhibitor? A: Use kinase inhibition assays (e.g., ADP-Glo™) against target kinases (e.g., JAK2 or PI3K). Pair with cytotoxicity profiling (MTT assay in HEK293 or HepG2 cells) to establish selectivity indices. Dose-response curves (IC) should be statistically validated using nonlinear regression models (e.g., GraphPad Prism) .
Data Contradiction Resolution
Q: How should researchers address discrepancies in reported activity data (e.g., conflicting IC values) for this compound? A: Re-evaluate experimental conditions:
- Assay Variability : Compare buffer systems (e.g., ATP concentration in kinase assays) and cell passage numbers.
- Salt Form Impact : Confirm whether free base vs. dihydrochloride forms were used, as solubility differences alter bioavailability .
- Theoretical Alignment : Cross-reference results with molecular docking simulations (e.g., AutoDock Vina) to verify binding mode consistency .
Methodological Optimization
Q: What factorial design approaches are recommended for optimizing reaction yields or biological assay conditions? A: Employ a Box-Behnken or central composite design (CCD) to test variables:
- Synthesis : Temperature (60–120°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry (1:1–1:2 amine:pyridazine).
- Bioassays : Cell density (10–10 cells/mL), serum concentration (0–10% FBS), and incubation time (24–72 hrs). Analyze via ANOVA with post-hoc Tukey tests .
Theoretical Framework Integration
Q: How can researchers align experimental data on this compound with existing pharmacological or chemical theories? A: Link results to:
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., methylpiperazine vs. morpholine) with activity trends using Hammett or Craig plots.
- Pharmacokinetic Models : Apply compartmental modeling (e.g., Wagner-Nelson method) to predict oral absorption of the dihydrochloride salt .
Advanced Analytical Challenges
Q: How can low-abundance metabolites or degradation products be identified in complex matrices? A: Use high-sensitivity LC-HRMS/MS (Q-TOF) with SWATH acquisition for untargeted metabolomics. Data mining tools (e.g., XCMS Online) can annotate unknown peaks via fragmentation pattern matching against databases (e.g., HMDB) .
Ethical and Reproducibility Standards
Q: What steps ensure reproducibility in synthetic and biological studies of this compound? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
